[(1S,3aS,5R,7S,7aS)-1-[(1R)-1-acetyloxyethyl]-4-methylidene-2-oxo-7-propan-2-yl-3,3a,5,6,7,7a-hexahydro-1H-inden-5-yl] (E)-3-methylpent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tussilagone can be synthesized through various chemical processes. One method involves the extraction of Tussilago farfara using petroleum ether, followed by purification steps to isolate tussilagone . The specific reaction conditions and steps for synthetic routes are often proprietary and detailed in scientific literature and patents.
Industrial Production Methods
Industrial production of tussilagone typically involves large-scale extraction from Tussilago farfara. The process includes soaking and extracting the plant material with solvents like petroleum ether, followed by purification techniques such as chromatography to obtain tussilagone in its pure form .
Chemical Reactions Analysis
Types of Reactions
Tussilagone undergoes various chemical reactions, including:
Oxidation: Tussilagone can be oxidized to form different oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: Tussilagone can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of tussilagone, which may have different biological activities and properties .
Scientific Research Applications
Chemistry: Tussilagone is used as a model compound in studies of sesquiterpenoid chemistry and its derivatives.
Medicine: Tussilagone exhibits anti-inflammatory, anti-angiogenic, and anti-tumor properties, making it a potential therapeutic agent for conditions like asthma, bronchitis, and colitis-associated colon cancer
Mechanism of Action
Tussilagone exerts its effects primarily through the inhibition of inflammatory mediators. It suppresses the expression of nitric oxide, prostaglandin E2, tumor necrosis factor-alpha, and high-mobility group box 1 in lipopolysaccharide-stimulated macrophages . The compound also inhibits the activation of mitogen-activated protein kinases and nuclear factor kappa-light-chain-enhancer of activated B cells, which are involved in the activation of various inflammatory mediators .
Comparison with Similar Compounds
Tussilagone is unique among sesquiterpenoids due to its specific anti-inflammatory and anti-angiogenic properties. Similar compounds include other sesquiterpenoids like parthenolide and artemisinin, which also exhibit anti-inflammatory and anti-cancer activities . tussilagone’s specific molecular targets and pathways, such as the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells and mitogen-activated protein kinases, distinguish it from these compounds .
Properties
Molecular Formula |
C23H34O5 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
[(1S,3aS,5R,7S,7aS)-1-[(1R)-1-acetyloxyethyl]-4-methylidene-2-oxo-7-propan-2-yl-3,3a,5,6,7,7a-hexahydro-1H-inden-5-yl] (E)-3-methylpent-2-enoate |
InChI |
InChI=1S/C23H34O5/c1-8-13(4)9-21(26)28-20-11-17(12(2)3)23-18(14(20)5)10-19(25)22(23)15(6)27-16(7)24/h9,12,15,17-18,20,22-23H,5,8,10-11H2,1-4,6-7H3/b13-9+/t15-,17+,18-,20-,22+,23+/m1/s1 |
InChI Key |
CFUPNMDNSQIWBB-OPSLAZEYSA-N |
Isomeric SMILES |
CC/C(=C/C(=O)O[C@@H]1C[C@H]([C@H]2[C@@H](C1=C)CC(=O)[C@@H]2[C@@H](C)OC(=O)C)C(C)C)/C |
Canonical SMILES |
CCC(=CC(=O)OC1CC(C2C(C1=C)CC(=O)C2C(C)OC(=O)C)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.